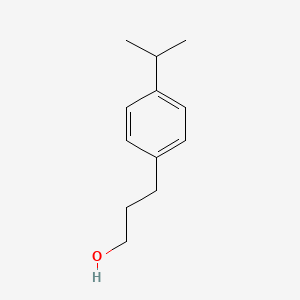

3-(4-Isopropyl-phenyl)-propan-1-OL

Vue d'ensemble

Description

3-(4-Isopropyl-phenyl)-propan-1-OL is an organic compound that belongs to the class of alcohols. It consists of a propanol backbone with a 4-isopropylphenyl group attached to the third carbon atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropyl-phenyl)-propan-1-OL can be achieved through several methods. One common approach involves the reduction of 3-(4-Isopropyl-phenyl)-propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(4-Isopropyl-phenyl)-propan-1-one. This process utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is conducted in a suitable solvent, and the product is purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Isopropyl-phenyl)-propan-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-(4-Isopropyl-phenyl)-propan-1-one using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: It can be reduced to form the corresponding alkane, 3-(4-Isopropyl-phenyl)-propane, using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

Oxidation: 3-(4-Isopropyl-phenyl)-propan-1-one.

Reduction: 3-(4-Isopropyl-phenyl)-propane.

Substitution: 3-(4-Isopropyl-phenyl)-propan-1-chloride or 3-(4-Isopropyl-phenyl)-propan-1-bromide.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

3-(4-Isopropyl-phenyl)-propan-1-OL has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various pathogens, making it a candidate for use in pharmaceutical formulations aimed at treating infections. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in topical antiseptics and preservatives in pharmaceutical products .

Analgesic and Anti-inflammatory Effects

In preclinical studies, this compound has shown promise as an analgesic and anti-inflammatory agent. Experimental models indicate that it can reduce pain and inflammation, similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs). This property could position it as a valuable ingredient in pain relief formulations .

Cosmetic Applications

Skin Care Products

Due to its antimicrobial properties, this compound is utilized in cosmetic formulations, particularly in skin care products. It helps prevent microbial contamination and enhances the shelf life of products such as creams and lotions. Its ability to act as a preservative makes it an attractive option for formulators aiming to create safe and effective skincare solutions .

Industrial Applications

Chemical Intermediate

In industrial chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. It is used in the production of fragrances and flavoring agents due to its pleasant aromatic profile. Additionally, it can be incorporated into polymer formulations to enhance material properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens found in clinical settings. The results indicated a minimum inhibitory concentration (MIC) that demonstrated effectiveness comparable to standard antibiotics. This finding supports its potential use in developing new antimicrobial agents .

Case Study 2: Formulation Development

In another case study focused on cosmetic formulations, researchers incorporated this compound into a moisturizing cream. The formulation exhibited enhanced stability and reduced microbial load over time compared to control samples without the compound. Consumer feedback highlighted improved skin feel and reduced irritation, underscoring the compound's viability in cosmetic applications .

Data Tables

| Application Area | Property | Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Pharmaceuticals | Analgesic Effects | Reduces pain and inflammation similar to NSAIDs |

| Cosmetics | Preservative Properties | Enhances shelf life and safety of skincare products |

| Industrial Chemistry | Chemical Intermediate | Used in synthesis of fragrances and polymers |

Mécanisme D'action

The mechanism of action of 3-(4-Isopropyl-phenyl)-propan-1-OL involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Isopropyl-phenyl)-propan-1-one: The ketone analog of 3-(4-Isopropyl-phenyl)-propan-1-OL.

3-(4-Isopropyl-phenyl)-propane: The fully reduced form of the compound.

4-Isopropylphenol: A related compound with a hydroxyl group directly attached to the phenyl ring.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in synthetic applications and potential therapeutic properties make it a valuable compound in research and industry.

Activité Biologique

3-(4-Isopropyl-phenyl)-propan-1-OL, also known as 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol, is an organic compound with potential biological activities that warrant detailed exploration. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C12H17NO, with a molecular weight of approximately 193.27 g/mol. It features an isopropyl group attached to a phenyl ring and an alcohol functional group, which contributes to its chemical reactivity and biological activity.

The compound's biological activity largely stems from its ability to interact with various biological targets. It has been noted for its role in modulating neurotransmitter systems and may exhibit effects similar to those of other compounds in its class, such as adrenergic receptor antagonists. This interaction can influence cardiovascular functions and nervous system responses.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated its capacity to scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound. For instance, it has been shown to reduce neuronal cell death in models of neurodegeneration. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of inflammatory responses in neuronal tissues .

Cardiovascular Implications

The compound's interaction with adrenergic receptors suggests a possible role in cardiovascular health. It may help regulate blood pressure and heart rate by blocking certain adrenergic pathways, which could be beneficial in treating hypertension or other cardiovascular disorders .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Neuroprotective Study | Demonstrated reduced apoptosis in neuronal cells treated with the compound | Potential for developing treatments for neurodegenerative diseases |

| Cardiovascular Study | Showed modulation of heart rate and blood pressure in animal models | Could lead to new therapies for hypertension |

| Antioxidant Activity Assessment | Exhibited significant scavenging activity against various free radicals | Suggests use in formulations aimed at reducing oxidative stress |

Research Findings

- Antioxidant Efficacy : A study published in Frontiers in Chemistry reported that compounds similar to this compound possess high antioxidant capacities, which are critical for reducing cellular damage caused by reactive oxygen species (ROS) .

- Neuroprotective Mechanisms : Research indicated that the compound could activate survival pathways in neurons while inhibiting pro-apoptotic signals, thus offering protective effects against neurotoxic agents .

- Cardiovascular Regulation : The compound has shown promise in modulating adrenergic signaling pathways, potentially leading to reduced cardiac stress and improved heart function .

Propriétés

IUPAC Name |

3-(4-propan-2-ylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQOZOALQRBMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570811 | |

| Record name | 3-[4-(Propan-2-yl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79942-40-8 | |

| Record name | 3-[4-(Propan-2-yl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.